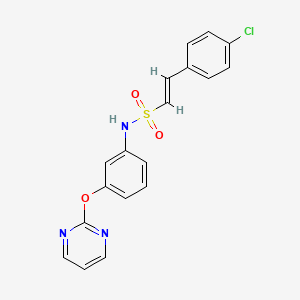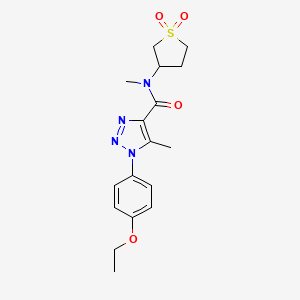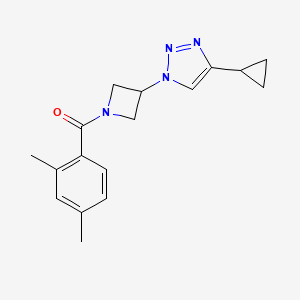
ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound with various structural elements, including a pyridazine ring, a thiazole ring, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate typically involves multiple steps, beginning with the formation of the pyridazine ring, followed by the introduction of the thiazole ring and the cyclopropyl group. Key reagents and conditions might include cyclopropylamine, ethyl acetate, and appropriate catalysts and solvents. High-pressure conditions and elevated temperatures are often required to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production may involve large-scale reactors and optimization of reaction conditions to maximize yield and purity. Continuous flow synthesis could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate can undergo various types of reactions:
Oxidation: Introduction of oxygen or removal of hydrogen atoms, potentially modifying the functional groups within the molecule.
Reduction: Addition of hydrogen atoms, leading to changes in the oxidation state of the compound.
Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles such as sodium methoxide (NaOMe) for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopropyl, pyridazine, or thiazole rings, leading to structurally related analogs with potentially altered biological activities.
Applications De Recherche Scientifique
Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is of interest in several fields:
Chemistry: As a starting material or intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In studies related to enzyme inhibition, receptor binding, and metabolic stability.
Medicine: Exploration as a potential therapeutic agent due to its unique structural properties and bioactivity. It may be studied for anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in specific industrial processes.
Mécanisme D'action
The compound's mechanism of action can involve multiple molecular targets, such as enzymes or receptors, depending on its specific chemical structure and modifications:
Enzyme Inhibition: Binding to active sites of enzymes, leading to inhibition of enzymatic activity.
Receptor Binding: Interaction with specific receptors in the body, affecting signal transduction pathways.
Molecular Pathways: Involvement in various biochemical pathways, potentially modulating cellular processes like inflammation or apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate can be compared to other compounds with similar structural motifs, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which often exhibit antimicrobial or anticancer activities.
Pyridazine Derivatives: Molecules with pyridazine rings, known for their diverse biological activities, including enzyme inhibition and receptor binding.
The uniqueness of this compound lies in its combination of these structural elements, potentially leading to novel bioactivities not seen in other compounds.
Conclusion
This compound is a multifaceted compound with significant potential in medicinal chemistry and various scientific fields. Its unique structure allows for diverse chemical reactions and a wide range of applications, making it an intriguing subject for further research and development.
Propriétés
IUPAC Name |
ethyl 2-[2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-15(23)8-12-9-26-17(18-12)19-16(24)10(2)21-14(22)7-6-13(20-21)11-4-5-11/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFJBKTDORPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B2994903.png)

![ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2994908.png)



![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

